

Spectroscopic Profile of 1-methoxy-4-(methoxymethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-methoxy-4-(methoxymethyl)benzene

Cat. No.: B073099

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ether, **1-methoxy-4-(methoxymethyl)benzene**. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1-methoxy-4-(methoxymethyl)benzene**.

Table 1: Mass Spectrometry Data

Ionization Mode	m/z Value	Interpretation
Electron Ionization (EI)	152	Molecular Ion (M ⁺)
Fast Atom Bombardment (FAB)	151	[M-H] ⁺

Further details on the fragmentation patterns are discussed in the Mass Spectrometry section.

Note: At the time of this report, specific experimental ^1H NMR, ^{13}C NMR, and IR data were not publicly available in the searched databases. The presence of a ^{13}C NMR and two MS (GC) spectra on the SpectraBase database has been confirmed, but the detailed peak lists were not accessible.^[1]

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring NMR, IR, and MS spectra for aromatic ether compounds like **1-methoxy-4-(methoxymethyl)benzene**. These methodologies are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A sample of **1-methoxy-4-(methoxymethyl)benzene** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), in a standard NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra would be recorded on a high-resolution NMR spectrometer.
- **^1H NMR Analysis:** The ^1H NMR spectrum would be analyzed for chemical shifts (ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) to elucidate the proton environment.
- **^{13}C NMR Analysis:** The ^{13}C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** A thin film of neat liquid **1-methoxy-4-(methoxymethyl)benzene** would be placed between two potassium bromide (KBr) plates.

- **Data Acquisition:** The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Spectral Analysis:** The spectrum would be analyzed for characteristic absorption bands corresponding to specific functional groups, such as C-O ether linkages, aromatic C-H bonds, and the benzene ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

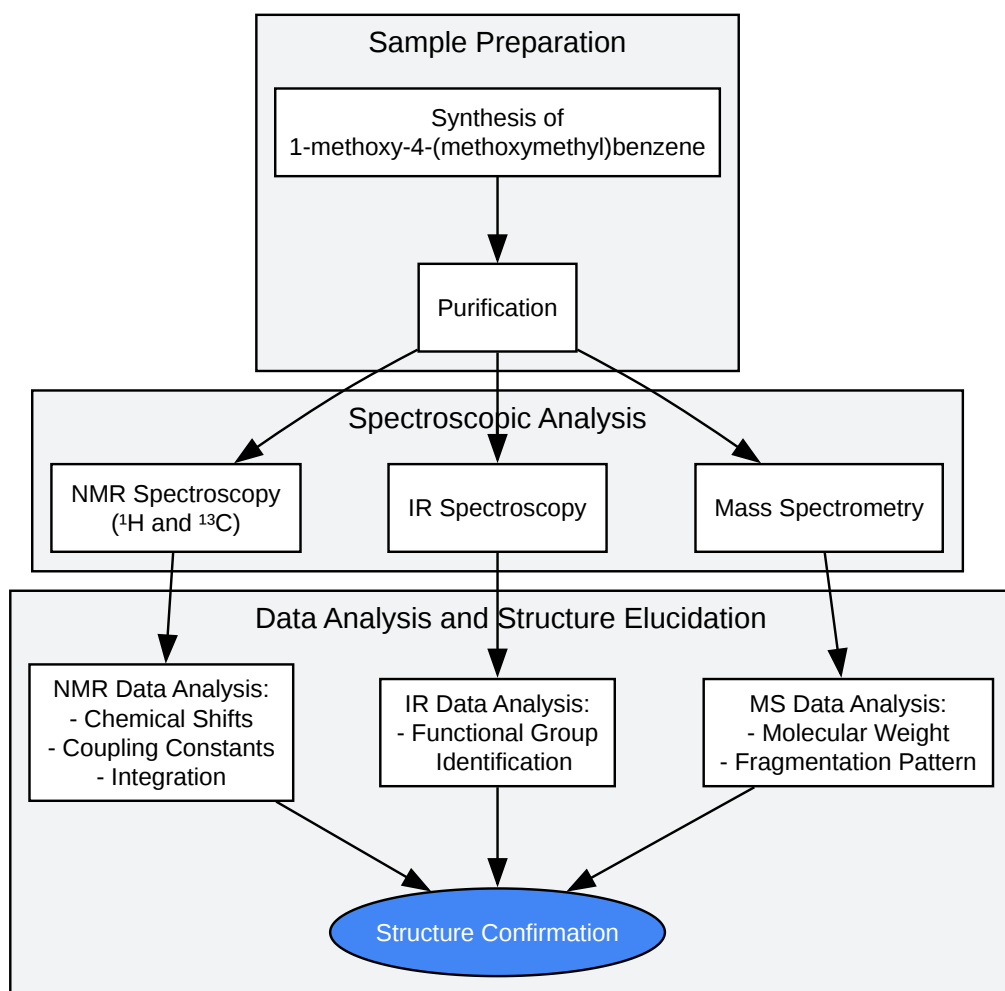
Methodology:

- **Sample Introduction:** A dilute solution of **1-methoxy-4-(methoxymethyl)benzene** would be introduced into the mass spectrometer.
- **Ionization:** The sample would be ionized using a suitable technique, such as Electron Ionization (EI) or Fast Atom Bombardment (FAB).
- **Mass Analysis:** The resulting ions would be separated based on their mass-to-charge ratio (m/z).
- **Data Interpretation:** The mass spectrum would be analyzed to identify the molecular ion peak and characteristic fragment ions, providing insights into the molecule's structure. Research has shown that under FAB conditions, a significant $[M-H]^+$ ion at m/z 151 is observed, while under EI conditions, the molecular ion (M^+) is detected at m/z 152.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **1-methoxy-4-(methoxymethyl)benzene**.

Spectroscopic Analysis Workflow for 1-methoxy-4-(methoxymethyl)benzene



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of **1-methoxy-4-(methoxymethyl)benzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-methoxy-4-(methoxymethyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073099#1-methoxy-4-methoxymethyl-benzene-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com